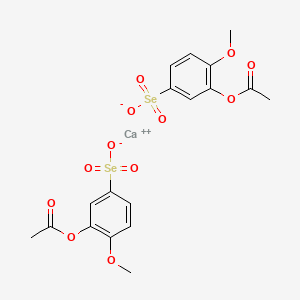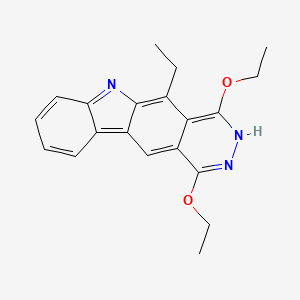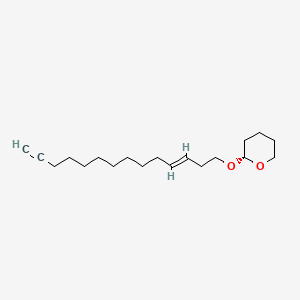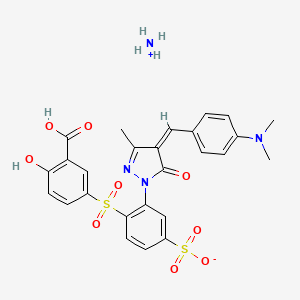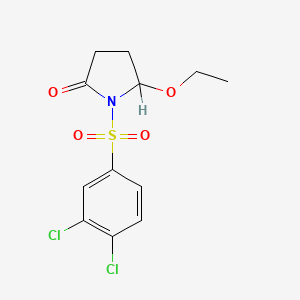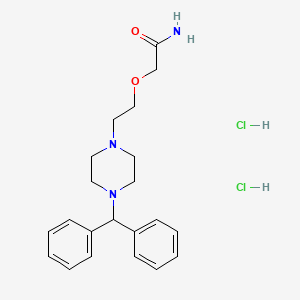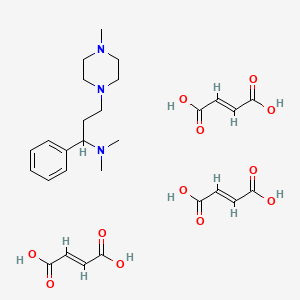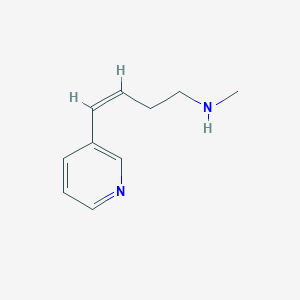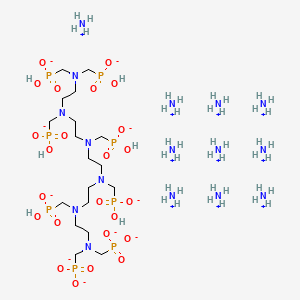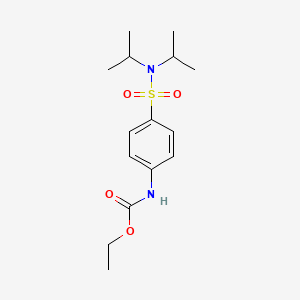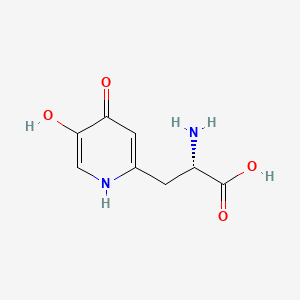![molecular formula C11H13ClN2O6S B12736890 Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro- CAS No. 63164-64-7](/img/structure/B12736890.png)
Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of NIOSH/CB2559850 involves several synthetic routes and reaction conditions. One common method includes the use of multi-bed thermal desorption tubes containing graphitized carbons and carbon molecular sieve sorbents . The process typically involves the following steps:
Sampling: Using thermal desorption tubes to trap organic compounds.
Desorption: Thermal desorption at high temperatures (e.g., 300°C for 10 minutes) to release the trapped compounds.
Analysis: Gas chromatography and mass spectrometry to identify and quantify the compounds.
Chemical Reactions Analysis
NIOSH/CB2559850 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
NIOSH/CB2559850 has a wide range of scientific research applications, including:
Chemistry: Used in the study of volatile organic compounds and their behavior under different conditions.
Biology: Investigated for its potential effects on biological systems, particularly in occupational health settings.
Medicine: Explored for its potential therapeutic applications, especially in the context of respiratory health.
Industry: Utilized in the development of safety protocols and monitoring systems for workplace environments.
Mechanism of Action
The mechanism of action of NIOSH/CB2559850 involves its interaction with various molecular targets and pathways. It primarily affects the respiratory system by interacting with volatile organic compounds and altering their behavior. This interaction can lead to changes in the chemical composition of the air, which can have significant implications for occupational health .
Comparison with Similar Compounds
NIOSH/CB2559850 can be compared with other similar compounds, such as those listed in the NIOSH Manual of Analytical Methods (NMAM). Some similar compounds include:
Volatile Organic Compounds (VOC): These compounds share similar properties and are often studied in conjunction with NIOSH/CB2559850.
Carbon Molecular Sieves: Used in similar applications for trapping and analyzing organic compounds.
NIOSH/CB2559850 stands out due to its specific interaction with volatile organic compounds and its unique preparation and analysis methods .
Properties
CAS No. |
63164-64-7 |
|---|---|
Molecular Formula |
C11H13ClN2O6S |
Molecular Weight |
336.75 g/mol |
IUPAC Name |
2-(3-carboxypropylamino)-4-chloro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C11H13ClN2O6S/c12-7-5-8(14-3-1-2-10(15)16)6(11(17)18)4-9(7)21(13,19)20/h4-5,14H,1-3H2,(H,15,16)(H,17,18)(H2,13,19,20) |
InChI Key |
WMDSZKSYGKBADC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)NCCCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



